

# Alternatives to PEG linkers for antibody-drug conjugates.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *S-acetyl-PEG3-alcohol*

Cat. No.: *B610647*

[Get Quote](#)

## A Comparative Guide to Alternatives for PEG Linkers in Antibody-Drug Conjugates

For researchers, scientists, and drug development professionals, the linker is a critical component in the design of an antibody-drug conjugate (ADC), directly influencing its stability, efficacy, and toxicity.<sup>[1]</sup> While poly(ethylene glycol) (PEG) linkers have been widely used to improve the solubility and pharmacokinetic profiles of ADCs, concerns about their potential immunogenicity and non-biodegradable nature have driven the development of alternatives.<sup>[2]</sup> <sup>[3]</sup> This guide provides an objective comparison of emerging alternatives to PEG linkers, supported by experimental data, to inform the selection of optimal linker technologies for next-generation ADCs.

## The Limitations of Traditional PEG Linkers

PEG has long been favored for its ability to increase hydrophilicity, improve stability, and reduce aggregation of ADCs carrying hydrophobic payloads.<sup>[1][4]</sup> However, a significant challenge is the "PEG dilemma," where a substantial portion of the population has pre-existing anti-PEG antibodies.<sup>[2]</sup> This can lead to accelerated blood clearance of PEGylated therapeutics and potential hypersensitivity reactions.<sup>[2]</sup> Furthermore, PEG's lack of biodegradability raises concerns about potential long-term tissue accumulation and toxicity.<sup>[2]</sup> These limitations have spurred the search for alternative linkers that offer similar or superior properties without these drawbacks.

## Emerging Alternatives to PEG Linkers

Several classes of alternative linkers have been developed, each with unique characteristics and advantages. The most promising alternatives include polysarcosine, polypeptides, and other novel hydrophilic and cleavable/non-cleavable systems.

## Polysarcosine (PSar)

Polysarcosine is a polymer of N-methylated glycine, an endogenous amino acid, making it biocompatible and biodegradable.<sup>[5]</sup> It has emerged as a strong candidate to replace PEG, demonstrating excellent hydrophilicity and low immunogenicity.<sup>[5]</sup>

## Polypeptide Linkers

These linkers utilize sequences of natural amino acids, such as (Gly-Ser)n, to create flexible and hydrophilic spacers.<sup>[2]</sup> Their properties can be fine-tuned by altering the amino acid sequence to control solubility, stability, and cleavage sites for controlled drug release.<sup>[2]</sup>

## Other Novel Linker Technologies

- Silyl Ether-Based Linkers: These offer a novel acid-cleavable platform with significantly improved stability in human plasma compared to traditional hydrazine linkers.<sup>[6]</sup>
- Triglycyl Peptide (CX) Linkers: Designed for maytansinoid (DM1) payloads, these linkers have shown enhanced stability in mouse models.<sup>[6]</sup>
- Exolinker: This novel platform has demonstrated superior stability, reduced aggregation, and improved pharmacokinetic profiles compared to clinically established linkers like those in T-DXd.<sup>[7][8]</sup>
- Zwitterionic Polymers: Materials like poly(carboxybetaine) and poly(sulfobetaine) are highly hydrophilic and exhibit strong resistance to non-specific protein fouling, along with low immunogenicity.<sup>[3][9]</sup>
- Polysaccharides: Natural polymers such as dextran are being explored as biodegradable and biocompatible alternatives to PEG.<sup>[2]</sup>

## Comparative Performance Data

The following tables summarize available quantitative data comparing the performance of alternative linkers to traditional PEG-based linkers.

**Table 1: Comparative Stability of ADC Linkers**

| Linker Type                 | ADC Platform           | Stability Metric                | Result                              | Source |
|-----------------------------|------------------------|---------------------------------|-------------------------------------|--------|
| Exolinker                   | Trastuzumab-Exatecan   | DAR Retention (in vivo, 7 days) | >50% DAR retention                  | [7]    |
| GGFG-Linker (in T-DXd)      | Trastuzumab-Deruxtecan | DAR Retention (in vivo, 7 days) | ~50% decrease in DAR                | [7]    |
| Silyl Ether Linker          | MMAE Conjugate         | Half-life (human plasma)        | > 7 days                            | [6]    |
| Hydrazine Linker            | MMAE Conjugate         | Half-life (human plasma)        | ~ 2 days                            | [6]    |
| Valine-Alanine (Val-Ala)    | MMAE Conjugate         | Aggregation (DAR ~7)            | No obvious increase in dimeric peak | [6]    |
| Valine-Citrulline (Val-Cit) | MMAE Conjugate         | Aggregation (DAR ~7)            | Aggregation increased to 1.80%      | [6]    |

**Table 2: Comparative In Vitro Efficacy of ADCs with Different Linkers**

| Linker Type               | Payload | Cell Line           | IC50                                       | Source |
|---------------------------|---------|---------------------|--------------------------------------------|--------|
| β-Galactosidase-cleavable | MMAE    | HER2+ (unspecified) | 8.8 pmol/L                                 | [6]    |
| Valine-Citrulline         | MMAE    | HER2+ (unspecified) | 14.3 pmol/L                                | [6]    |
| cBu-Cit                   | MMAE    | Unspecified         | Potent antiproliferation, equal to Val-Cit | [6]    |
| Val-Cit                   | MMAE    | Unspecified         | Potent antiproliferation                   | [6]    |

**Table 3: Comparative In Vivo Efficacy of ADCs**

| Linker Type            | ADC Platform           | Animal Model                     | Efficacy Outcome                                                 | Source |
|------------------------|------------------------|----------------------------------|------------------------------------------------------------------|--------|
| Exolinker              | Trastuzumab-Exatecan   | NCI-N87 Gastric Cancer Xenograft | Comparable tumor inhibition to T-DXd (no statistical difference) | [7]    |
| GGFG-Linker (in T-DXd) | Trastuzumab-Deruxtecan | NCI-N87 Gastric Cancer Xenograft | Strong tumor inhibition                                          | [7]    |
| CX-DM1 Linker          | EGFR/EpCAM ADC         | Xenograft Mouse Models           | More active at 3 mg/kg than SMCC-DM1 at 15 mg/kg                 | [6]    |
| SMCC-DM1 Linker        | EGFR/EpCAM ADC         | Xenograft Mouse Models           | Standard efficacy                                                | [6]    |

## Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: General structure and mechanism of an Antibody-Drug Conjugate (ADC).

## Workflow for DAR Determination by HIC

[Click to download full resolution via product page](#)

Caption: Workflow for Drug-to-Antibody Ratio (DAR) determination using HIC.

## Workflow for In Vitro Cytotoxicity Assay

[Click to download full resolution via product page](#)

Caption: Workflow for a typical in vitro cytotoxicity assay to determine ADC potency.

## Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings.

### Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by HIC[2][10]

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-conjugated ADCs.[10] It separates ADC species based on the number of conjugated drugs, as each drug adds to the overall hydrophobicity of the antibody.

- Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the initial mobile phase (Mobile Phase A).[2]
- Chromatographic System: Use a high-performance liquid chromatography (HPLC) system equipped with a HIC column (e.g., TSKgel Butyl-NPR).[2]
- Mobile Phases:
  - Mobile Phase A (High Salt): e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.[2]
  - Mobile Phase B (Low Salt): e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol. [2]
- Elution: Apply a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). The least hydrophobic species (e.g., unconjugated antibody) will elute first, followed by ADCs with increasing DAR values.
- Detection: Monitor the elution profile using a UV detector at 280 nm.
- Calculation: Determine the relative percentage of each peak area in the chromatogram. The average DAR is calculated as the weighted average of the different drug-loaded species.[11]

### Protocol 2: In Vitro Cytotoxicity Assay[12][13]

This assay measures the potency of an ADC by determining the concentration required to kill 50% of target cells (IC50).

- Cell Culture: Culture both antigen-positive (target) and antigen-negative (control) tumor cell lines in appropriate media.[12]
- Cell Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.
- Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 3 to 5 days).[12]
- Viability Assessment: Add a cell viability reagent (e.g., resazurin-based, ATP-based like CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent measures the metabolic activity of living cells.
- Data Acquisition: Measure the signal (fluorescence, luminescence, or absorbance) using a plate reader.
- Data Analysis: Normalize the data to the untreated controls. Plot the cell viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.

## Protocol 3: In Vivo Stability Assessment by ELISA[14]

This method quantifies the amount of intact ADC (antibody still conjugated to the drug) in plasma samples over time.

- Animal Dosing: Administer the ADC intravenously to a suitable animal model (e.g., mice or rats).[13]
- Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours) post-injection and process to obtain plasma.[13]
- Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate and wash.[13]
- Blocking: Add a blocking buffer (e.g., BSA or non-fat milk solution) to prevent non-specific binding. Incubate and wash.[13]

- Sample Incubation: Add diluted plasma samples to the wells. The intact ADC in the plasma will bind to the coated antigen. Incubate and wash.[13]
- Detection: Add an enzyme-conjugated secondary antibody that specifically recognizes the cytotoxic payload. This antibody will only bind to ADCs that have retained their drug. Incubate and wash.[13]
- Signal Development: Add a substrate for the enzyme, which will produce a measurable colorimetric or chemiluminescent signal.
- Quantification: Measure the signal and calculate the concentration of intact ADC in each sample based on a standard curve. Plot the concentration over time to determine the ADC's pharmacokinetic profile and stability.

## Conclusion

The development of alternatives to PEG linkers is a critical area of innovation in the ADC field. [2] Novel linkers such as polysarcosine, polypeptides, and advanced cleavable systems offer the potential to overcome the limitations of PEG, particularly immunogenicity and non-biodegradability.[2][9] The comparative data, though still emerging for some platforms, suggest that these alternatives can offer improved stability and comparable, if not superior, efficacy.[6] [7] As research continues, a deeper understanding of the structure-activity relationships of these new linkers will enable the rational design of safer and more effective antibody-drug conjugates for cancer therapy.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [benchchem.com](http://benchchem.com) [benchchem.com]

- 3. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
- 10. pharmiweb.com [pharmiweb.com]
- 11. Analysis Method for Drug-to-Antibody Ratio (DAR) of Antibody-drug Conjugates [bocsci.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Alternatives to PEG linkers for antibody-drug conjugates.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610647#alternatives-to-peg-linkers-for-antibody-drug-conjugates]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)